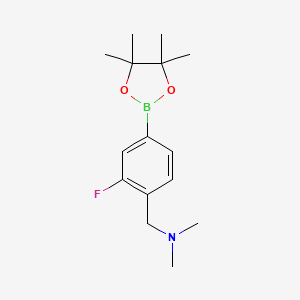

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

Vue d'ensemble

Description

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the fluorine atom and the dimethylaminomethyl group enhances its reactivity and selectivity in these reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, to yield the corresponding aryl or alkyl derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl, H2SO4) or bases (e.g., NaOH) in aqueous or organic solvents are used.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Aryl or alkyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a fluorinated phenyl group and a boron-containing moiety, which contribute to its reactivity and utility in diverse chemical reactions. The presence of the dimethylmethanamine group enhances its solubility and interaction with biological systems.

- Building Block for Complex Molecules : The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its boron atom allows for the formation of organoboron compounds that are pivotal in Suzuki coupling reactions, which are widely used to create carbon-carbon bonds.

- Fluorination Reactions : The fluorine atom in the structure can be leveraged for selective fluorination processes, enhancing the biological activity of drug candidates by improving their pharmacokinetic properties.

- Catalysis : The compound may act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic molecules under mild conditions.

Medicinal Chemistry Applications

- Anticancer Agents : Research indicates that compounds containing boron and fluorine exhibit promising anticancer properties. Studies have shown that modifications to the phenyl ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Neurotransmitter Modulators : The dimethylmethanamine moiety suggests potential applications in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Anticancer Activity

A recent study evaluated a series of fluorinated boron-containing compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells .

Material Science Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron content may also contribute to flame retardancy.

- Nanotechnology : Due to its unique structure, it can be used in the synthesis of nanomaterials, potentially leading to advancements in drug delivery systems or sensor technologies.

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals |

| Medicinal Chemistry | Anticancer agents; neurotransmitter modulators |

| Material Science | Polymer enhancement; nanomaterial synthesis |

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex undergoes a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired product. The presence of the fluorine atom and the dimethylaminomethyl group enhances the reactivity and selectivity of the compound by stabilizing the intermediate complexes and facilitating the reaction pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-(N,N-Dimethylamino)phenylboronic acid, pinacol ester

- 4-(Diethylamino)phenylboronic acid, pinacol ester

Uniqueness

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is unique due to the presence of both the fluorine atom and the dimethylaminomethyl group. These functional groups enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the dimethylaminomethyl group improves its solubility and compatibility with various reaction conditions.

Activité Biologique

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2040476-05-7 |

| Molecular Formula | C16H22B FNO2 |

| Molecular Weight | 295.16 g/mol |

| Appearance | White to light yellow solid |

| Purity | >95% |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Cytokine Release : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential role in modulating inflammatory responses in neurodegenerative conditions .

- Neuroprotective Effects : In vitro studies demonstrate that the compound can protect neurons from degeneration by inhibiting pathways associated with neuronal death. Specifically, it targets the dual leucine zipper kinase (DLK) pathway, which is crucial in neuronal survival .

- Cytokine Modulation : It also inhibits HIV-1 Tat-induced cytokine release in human monocytes, indicating potential applications in viral infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of the compound led to significant improvements in neuronal survival rates compared to control groups. This effect was attributed to the compound’s ability to modulate neuroinflammatory pathways and protect against oxidative stress .

- Cytokine Release Inhibition : Another study demonstrated that the compound effectively reduced cytokine levels in response to inflammatory stimuli in vitro. This finding supports its potential use as an anti-inflammatory agent in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds known for their biological activities:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| This compound | Inhibits TNFα release; neuroprotection | Neurodegenerative diseases; inflammation |

| CEP-1347 | Inhibits MLK pathways | Neuroprotection; cancer therapy |

| GNE-3511 | Selective DLK inhibition | Neuroprotection; treatment for neurodegeneration |

Propriétés

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCWSKKTTWXRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.